N-{1-[1-(4-氯苯基)-4-氧代-1H,4H,5H-吡唑并[3,4-d]嘧啶-6-基]-3-甲基-1H-吡唑-5-基}-5-硝基呋喃-2-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound contains several functional groups including a pyrazolo[3,4-d]pyrimidin-6-yl group, a 4-chlorophenyl group, a 3-methyl-1H-pyrazol-5-yl group, and a 5-nitrofuran-2-carboxamide group. These groups are common in many biologically active compounds and could potentially contribute to the compound’s properties .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple ring structures and functional groups. The pyrazolo[3,4-d]pyrimidin-6-yl group, for example, is a fused ring system containing nitrogen atoms, which can participate in hydrogen bonding and other interactions .科学研究应用
合成与药物应用
该分子是吡唑并嘧啶核心的衍生物,由于其合成多功能性和生物利用度,在医药和制药行业中至关重要。研究表明,与该化合物密切相关的吡喃并嘧啶支架在药物合成中具有广泛的适用性。该化合物的衍生物的合成涉及复杂的途径,通常使用有机催化剂、金属催化剂和绿色溶剂等杂化催化剂。该核心的复杂结构存在使其开发具有挑战性,但也允许广泛的催化应用,有助于开发针对各种药理靶标的先导分子 (Parmar, Vala, & Patel, 2023)。
治疗见解
带有吡唑并[1,5-a]嘧啶支架的化合物与查询的化学物质密切相关,以其广泛的药用特性而闻名,包括抗癌、抗炎和抗感染活性。由于其结构灵活性和通过结构修饰调节生物活性的能力,这些化合物被认为在药物发现中具有特权。这些衍生物的构效关系(SAR)引起了极大的关注,导致开发了针对各种疾病靶标的众多先导化合物。然而,尽管有这些进展,药学化学家仍有足够的空间进一步利用这种支架开发潜在的候选药物 (Cherukupalli et al., 2017)。
催化与有机合成
所考虑的分子在结构上与在催化和有机合成中起重要作用的杂环化合物有关。杂环 N-氧化物衍生物(例如衍生自吡啶和吲唑的衍生物)的合成和化学以其作为合成中间体和生物学意义的多功能性而闻名。这些化合物在金属配合物形成、催化剂设计、不对称合成和医药应用中显示出巨大的潜力。因此,杂环 N-氧化物基序一直是许多高级化学和药物开发研究的核心,突出了与查询分子在这些领域中结构相似的化合物的潜力 (Li et al., 2019)。
未来方向
作用机制
Target of Action
The primary target of this compound is Protein Kinase B (PKB or Akt) . PKB is an important component of intracellular signaling pathways regulating growth and survival . Signaling through PKB is frequently deregulated in cancer, making it an attractive target for cancer therapy .
Mode of Action
The compound acts as an ATP-competitive inhibitor of PKB . It binds to the ATP-binding site of PKB, preventing ATP from binding and thus inhibiting the kinase activity of PKB . This results in a decrease in the phosphorylation of Akt and downstream biomarkers .
属性
IUPAC Name |
N-[2-[1-(4-chlorophenyl)-4-oxo-3aH-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]-5-nitrofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN8O5/c1-10-8-15(23-19(31)14-6-7-16(34-14)29(32)33)28(26-10)20-24-17-13(18(30)25-20)9-22-27(17)12-4-2-11(21)3-5-12/h2-9,13H,1H3,(H,23,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUDUDERYXKQRRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-])C3=NC(=O)C4C=NN(C4=N3)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN8O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。